![molecular formula C13H11ClFN3O2 B12514130 [(5-Chloro-1,3-dimethylpyrazol-4-YL)methylidene]amino 4-fluorobenzoate](/img/structure/B12514130.png)
[(5-Chloro-1,3-dimethylpyrazol-4-YL)methylidene]amino 4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Chloro-1,3-dimethylpyrazol-4-YL)methylidene]amino 4-fluorobenzoate is a complex organic compound that belongs to the class of pyrazoles and benzoates. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorine and methyl groups, and a benzoate moiety substituted with a fluorine atom. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-1,3-dimethylpyrazol-4-YL)methylidene]amino 4-fluorobenzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic or basic conditions.
Chlorination and Methylation: The pyrazole ring is then chlorinated using a chlorinating agent like thionyl chloride, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Benzoate Moiety: The benzoate moiety is synthesized by esterification of 4-fluorobenzoic acid with an alcohol, typically methanol, in the presence of a strong acid catalyst like sulfuric acid.
Coupling Reaction: The final step involves the coupling of the chlorinated and methylated pyrazole with the benzoate moiety through a condensation reaction, using a suitable condensing agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the benzoate moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of 4-fluorobenzyl alcohol derivatives.
Substitution: Formation of substituted pyrazole and benzoate derivatives.
Aplicaciones Científicas De Investigación
[(5-Chloro-1,3-dimethylpyrazol-4-YL)methylidene]amino 4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [(5-Chloro-1,3-dimethylpyrazol-4-YL)methylidene]amino 4-fluorobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and epidermal growth factor receptor (EGFR).
Pathways Involved: By inhibiting COX, the compound reduces the production of pro-inflammatory prostaglandins. By targeting EGFR, it can inhibit cell proliferation and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
[(5-Chloro-1,3-dimethylpyrazol-4-YL)methylidene]amino benzoate: Lacks the fluorine atom, resulting in different chemical properties.
[(5-Chloro-1,3-dimethylpyrazol-4-YL)methylidene]amino 4-chlorobenzoate: Contains a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
Uniqueness
[(5-Chloro-1,3-dimethylpyrazol-4-YL)methylidene]amino 4-fluorobenzoate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H11ClFN3O2 |
|---|---|
Peso molecular |
295.69 g/mol |
Nombre IUPAC |
[(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 4-fluorobenzoate |
InChI |
InChI=1S/C13H11ClFN3O2/c1-8-11(12(14)18(2)17-8)7-16-20-13(19)9-3-5-10(15)6-4-9/h3-7H,1-2H3 |
Clave InChI |
OYSFVKXMYQPQHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1C=NOC(=O)C2=CC=C(C=C2)F)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


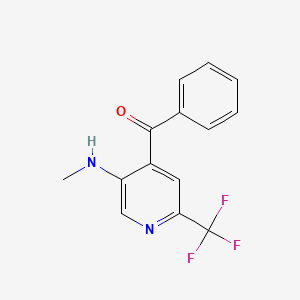
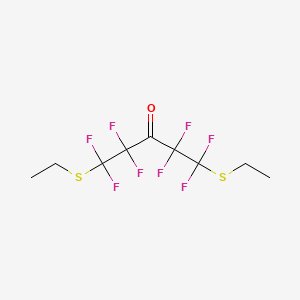
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514064.png)

![3-[14-Ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid](/img/structure/B12514081.png)
![N'-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carbonyl)benzohydrazide](/img/structure/B12514087.png)
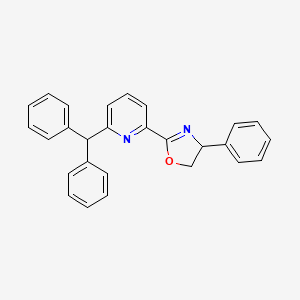

![[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone](/img/structure/B12514096.png)
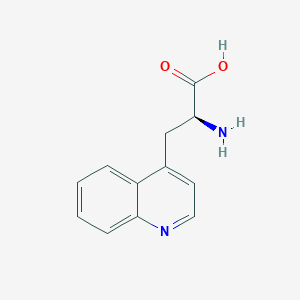
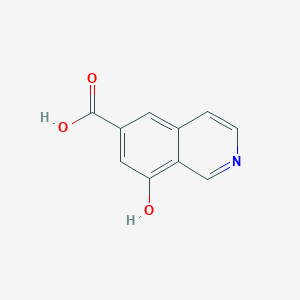
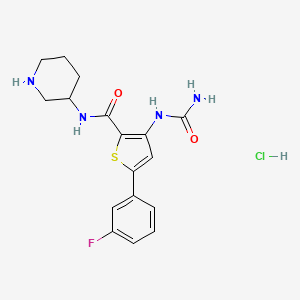

![(4S)-2-[2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]phenyl]-4,5-dihydro-4-(1-methylethyl)oxazole](/img/structure/B12514122.png)
